molecular formula C32H35P B12874787 (2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine

(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine

Cat. No.: B12874787
M. Wt: 450.6 g/mol
InChI Key: AQBBDKAQAQZXNS-UHFFFAOYSA-N
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Description

(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine is an organophosphorus compound that features an anthracene moiety attached to a phenyl ring, which is further bonded to a dicyclohexylphosphine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine typically involves the reaction of 2-(Anthracen-9-yl)phenyl bromide with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine can undergo various types of chemical reactions, including:

    Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

    Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

    Coordination: Metal salts such as palladium chloride or platinum chloride can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Substituted phenyl derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine has several applications in scientific research, including:

    Chemistry: Used as a ligand in the synthesis of transition metal complexes, which are studied for their catalytic properties.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.

    Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of (2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine largely depends on its application. As a ligand, it coordinates to metal centers through the phosphorus atom, forming stable complexes that can catalyze various chemical reactions. The anthracene moiety can participate in π-π interactions, enhancing the compound’s ability to act as a fluorescent probe. In drug delivery systems, the compound can interact with biological membranes, facilitating the transport of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used ligand in coordination chemistry.

    Dicyclohexylphosphine: A simpler analog without the anthracene moiety.

    (2-(Naphthalen-1-yl)phenyl)dicyclohexylphosphine: Similar structure but with a naphthalene moiety instead of anthracene.

Uniqueness

(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring fluorescence, such as in biological imaging and advanced material development.

Properties

Molecular Formula

C32H35P

Molecular Weight

450.6 g/mol

IUPAC Name

(2-anthracen-9-ylphenyl)-dicyclohexylphosphane

InChI

InChI=1S/C32H35P/c1-3-15-26(16-4-1)33(27-17-5-2-6-18-27)31-22-12-11-21-30(31)32-28-19-9-7-13-24(28)23-25-14-8-10-20-29(25)32/h7-14,19-23,26-27H,1-6,15-18H2

InChI Key

AQBBDKAQAQZXNS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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